molecular formula C19H21N3O4 B5005658 1-(2-nitrobenzyl)-4-(phenoxyacetyl)piperazine

1-(2-nitrobenzyl)-4-(phenoxyacetyl)piperazine

Cat. No. B5005658
M. Wt: 355.4 g/mol
InChI Key: CMRFTWDTJLIHDF-UHFFFAOYSA-N
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Description

“1-(2-nitrobenzyl)-4-(phenoxyacetyl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and recreational drugs . The compound also includes a 2-nitrobenzyl group, which is known to be a photoreactive group with amine selectivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nitrobenzyl alcohols . These methods often involve intramolecular redox reactions .


Chemical Reactions Analysis

The 2-nitrobenzyl group in the compound is known to be photoreactive, meaning it can undergo chemical reactions when exposed to light . This property is often used in photoaffinity labeling and crosslinking of biomolecules .

Future Directions

The use of photoreactive groups like 2-nitrobenzyl in drug discovery, chemical biology, and protein engineering is a promising area of research . Further studies could explore the potential applications of “1-(2-nitrobenzyl)-4-(phenoxyacetyl)piperazine” in these fields.

properties

IUPAC Name

1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-19(15-26-17-7-2-1-3-8-17)21-12-10-20(11-13-21)14-16-6-4-5-9-18(16)22(24)25/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRFTWDTJLIHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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